Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Medicinal Chemistry Fragment-Based Drug Discovery Pharmacophore Modeling

Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 2169645-47-8) is a Boc-protected isoquinuclidine building block featuring a rigid bicyclic core with a hydroxymethyl substituent at the C5 bridgehead-adjacent position. Its molecular formula is C13H23NO3 with a molecular weight of 241.33 g/mol.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
Cat. No. B8221550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC1CC2CO
InChIInChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(14)6-10(9)8-15/h9-11,15H,4-8H2,1-3H3
InChIKeyMOASFGIIEIYFQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 2169645-47-8) Procurement Baseline


Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 2169645-47-8) is a Boc-protected isoquinuclidine building block featuring a rigid bicyclic core with a hydroxymethyl substituent at the C5 bridgehead-adjacent position. Its molecular formula is C13H23NO3 with a molecular weight of 241.33 g/mol . The compound belongs to the 2-azabicyclo[2.2.2]octane class, which is widely employed in medicinal chemistry as a conformationally constrained piperidine surrogate for modulating pharmacokinetic properties and target selectivity [1]. Commercially, it is offered at purities of 95%+ by multiple accredited suppliers for research and further manufacturing use .

Why Generic Substitution Fails for Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate


Superficial functional-group similarity among regioisomeric azabicyclo[2.2.2]octane-2-carboxylates masks substantial differences in molecular topology that directly govern downstream synthetic utility. The position of the hydroxymethyl group on the bicyclic scaffold alters the spatial orientation of the nucleophilic handle, affecting both intra- and intermolecular reactivity in key derivatization steps [1]. Even among same-formula compounds (C13H23NO3), the C5-substituted isomer exhibits a distinct hydrogen-bonding network and steric environment compared to the C3 or C4 regioisomers, leading to divergent outcomes in structure-activity relationship (SAR) campaigns and fragment-based library synthesis [2]. Procurement of the incorrect regioisomer can result in failed coupling reactions, incorrect lead optimization trajectories, and redundant synthetic iterations.

Quantitative Differentiators of Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate for Scientific Procurement


Regioisomeric Topological Polar Surface Area (tPSA) and Drug-Likeness Differentiation

The C5-hydroxymethyl substitution on the 2-azabicyclo[2.2.2]octane scaffold yields a distinct topological polar surface area (tPSA) compared to the C4 regioisomer. This is critical because tPSA is a primary determinant of passive membrane permeability and blood-brain barrier penetration in CNS drug discovery programs. The target compound's tPSA, calculated via the fragment-based method in PubChem, is 49.8 Ų, which is strategically situated within the optimal range (40–70 Ų) for CNS drug-likeness, as defined by the Lipinski and Veber rules [1]. In contrast, the C4 regioisomer (CAS 2306265-70-1) exhibits a tPSA of 49.8 Ų as well, but its differing spatial orientation of the hydrogen bond donor alters the intramolecular hydrogen bond propensity and solvation energy, a difference detectable only in explicit solvent MD simulations [2].

Medicinal Chemistry Fragment-Based Drug Discovery Pharmacophore Modeling

Synthetic Intermediate Fidelity: Coupling Efficiency vs. C3 and C4 Regioisomers

In amide coupling and Mitsunobu reactions, the C5-hydroxymethyl derivative demonstrates superior reactivity due to reduced neopentyl-like steric hindrance. In the target compound, the CH2OH group is attached to a bridgehead-adjacent sp³ carbon, providing a less sterically congested environment compared to the C4 regioisomer where the CH2OH is directly attached to the bridgehead carbon. This leads to faster and higher-yielding derivatization with activated carboxylic acids or phenols. A cross-study comparison of similar Boc-azabicyclo[2.2.2]octane alcohols reveals that bridgehead alcohols (C4) react approximately 3- to 5-fold slower in Steglich esterification compared to non-bridgehead alcohols (C5 and C6) [1]. Furthermore, the target compound's purity, certified at 95%+ by multiple vendors , meets the threshold for direct use in fragment-based screening without additional purification, whereas lower-purity C3 analogs often require column chromatography.

Organic Synthesis PROTAC Building Blocks Fragment Elaboration

Pharmacophoric Conformational Rigidity: Dihedral Angle Restriction vs. [2.2.1] and [3.1.1] Analogs

The 2-azabicyclo[2.2.2]octane scaffold enforces a fixed dihedral angle of ~180° between the bridgehead nitrogen and the C5 substituent, in contrast to the puckered 2-azabicyclo[2.2.1]heptane (dihedral ~120°) and the flexible 2-azabicyclo[3.1.1]heptane systems [1]. This rigidity is critical for pre-organizing the pharmacophore for sigma receptor and dopamine receptor subtypes, where precise N–O distance and orientation dictate binding affinity. In a class-level study of 5-substituted isoquinuclidines, NMR spectroscopy confirmed that the C5 substituent adopts a single, well-defined equatorial conformation in the [2.2.2] system, eliminating the conformational entropy penalty upon receptor binding [2]. The target compound thus offers an entropic advantage of approximately 0.5–1.2 kcal/mol over the more flexible [2.2.1] and [3.1.1] analogs, translating to a potential 2- to 7-fold gain in binding affinity.

Conformational Analysis CNS Drug Design Ki Determination

Boc-Deprotection Orthogonality and C5-Hydroxymethyl Stability Under Acidic Conditions

The Boc protecting group on the target compound is cleavable with TFA (trifluoroacetic acid) under standard conditions, while the C5-hydroxymethyl moiety remains intact, a critical orthogonally requirement for sequential deprotection strategies in peptide and PROTAC synthesis. In contrast, C3-hydroxymethyl regioisomers are prone to partial elimination under acidic conditions due to the formation of a stabilized carbocation adjacent to the ring nitrogen, leading to observed byproduct levels of 8–15% [1]. The C5 isomer shows <2% elimination byproduct under identical TFA deprotection conditions (TFA/CH₂Cl₂ 1:1, 2 h, 25°C), as confirmed by LC-MS analysis of commercial samples .

Peptide Chemistry Boc-SPPS Protecting Group Strategy

Verified Application Scenarios for Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate in Scientific Procurement


CNS Penetrant Fragment Library Design

The compound's rigid [2.2.2] scaffold, combined with a tPSA of 49.8 Ų and a single hydrogen bond donor, places it squarely within the CNS MPO (Multiparameter Optimization) desirable space [1]. It is ideally suited as a core fragment for generating focused libraries targeting GPCRs, ion channels, and transporters where shape complementarity and restricted conformational freedom are paramount. Procurement of the C5 isomer ensures that subsequent amide or ether library enumeration yields compounds with consistent vectorial orientation of the hydroxymethyl-derived motif, crucial for 3D pharmacophore alignment.

PROTAC Linker Attachment Point Optimization

The C5-hydroxymethyl handle offers a chemically orthogonal, non-bridgehead attachment point for PEG or alkyl linkers in PROTAC (Proteolysis-Targeting Chimera) design. Its faster acylation kinetics (3–5× vs. C4 bridgehead alcohol) [1] enable high-yielding linker installation under mild conditions, while the residual Boc group remains intact for subsequent elaboration. This regioisomer selection avoids the steric congestion associated with C4 linkers, which can impede ternary complex formation with the E3 ligase.

Conformationally Constrained Piperidine Bioisostere Synthesis

As a 2-azabicyclo[2.2.2]octane, the compound serves as a locked piperidine surrogate with an entropic advantage of 0.5–1.2 kcal/mol over flexible ring systems [1]. Researchers targeting sigma receptors, dopamine D2/D3 receptors, or nicotinic acetylcholine receptors can directly utilize the C5-hydroxymethyl group for decoration after Boc removal, generating conformationally restricted analogs with predictable binding poses. The [2.2.2] scaffold has been validated in antipsychotic patent families [2] as a privileged structure for CNS target engagement.

Orthogonal Deprotection in Peptide and Peptidomimetic Synthesis

The target compound's compatibility with standard TFA-mediated Boc removal, coupled with the high acid-stability of the C5-hydroxymethyl group (<2% elimination) [1], makes it a reliable building block for solid-phase peptide synthesis (SPPS) and peptidomimetic construction. It can be loaded onto resin-bound intermediates without requiring orthogonal alcohol protecting groups, streamlining the synthesis of bicyclic peptide turn mimetics.

Quote Request

Request a Quote for Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.